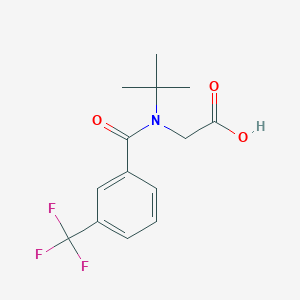![molecular formula C8H9BrN2O B8356430 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone](/img/structure/B8356430.png)
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group and a methylaminopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone typically involves the bromination of 1-(6-methylaminopyrid-3-yl)ethanone. One common method is the reaction of 1-(6-methylaminopyrid-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(6-methylaminopyrid-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-methylaminopyrid-3-yl)acetic acid.
Applications De Recherche Scientifique
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Similar structure but with a trifluoromethyl group instead of a methylamino group.
2-Bromo-1-(6-methylpyridin-2-yl)ethanone: Similar structure but with a methyl group instead of a methylamino group.
Uniqueness
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is unique due to the presence of the methylamino group, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and biological studies.
Propriétés
Formule moléculaire |
C8H9BrN2O |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H9BrN2O/c1-10-8-3-2-6(5-11-8)7(12)4-9/h2-3,5H,4H2,1H3,(H,10,11) |
Clé InChI |
HAEYRCCPJMFJRJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=C(C=C1)C(=O)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-2,3,4,5-tetracarboxylic acid](/img/structure/B8356379.png)




![6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8356411.png)

![4-[4-(1h-Pyrazol-3-yl)phenyl]morpholine](/img/structure/B8356422.png)


